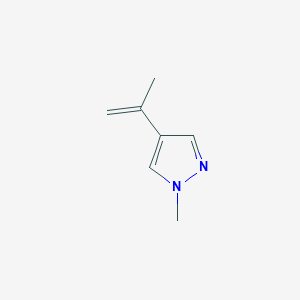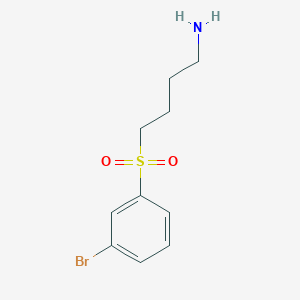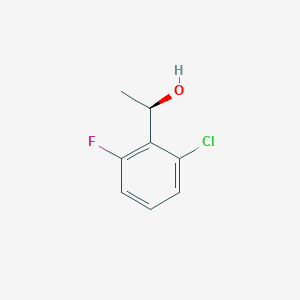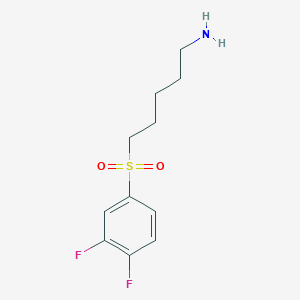
5-(3,4-Difluorobenzenesulfonyl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Difluorobenzenesulfonyl)pentan-1-amine is a chemical compound characterized by its unique structure, which includes a difluorobenzene sulfonyl group attached to a pentane chain with an amine group at the terminal end
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,4-difluorobenzenesulfonyl chloride and pentan-1-amine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at a temperature range of 0°C to room temperature.
Catalysts and Reagents: A base such as triethylamine (TEA) is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods:
Batch Production: The compound can be produced in batches using standard laboratory equipment.
Purification: Purification is typically achieved through recrystallization or column chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The sulfonyl group can undergo reduction to form sulfonic acid derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Sulfonic acid derivatives.
Substitution Products: Various substituted amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It can be used in the study of enzyme inhibition and as a probe in biological assays. Medicine: Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(3,4-Difluorobenzenesulfonyl)pentan-1-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
3,4-Difluorobenzenesulfonyl chloride: Used in the synthesis of various organic compounds.
Pentan-1-amine: A simple amine used in various chemical reactions.
Sulfonyl chlorides: A class of compounds used in organic synthesis.
Uniqueness: 5-(3,4-Difluorobenzenesulfonyl)pentan-1-amine is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
5-(3,4-difluorophenyl)sulfonylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO2S/c12-10-5-4-9(8-11(10)13)17(15,16)7-3-1-2-6-14/h4-5,8H,1-3,6-7,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMACPNMHGNMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCCCCN)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-Fluoro-5-nitrobenzene)sulfonyl]pyrrolidine](/img/structure/B7896287.png)
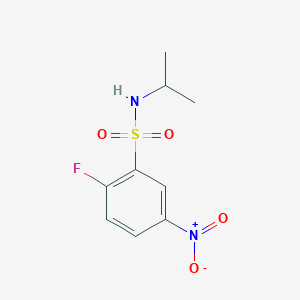
![N-[4-cyano-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B7896304.png)
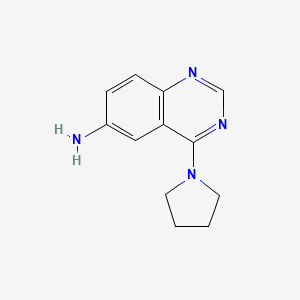

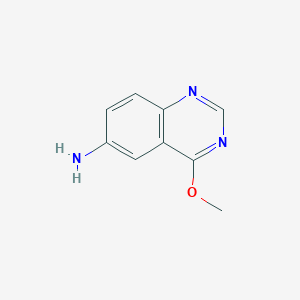
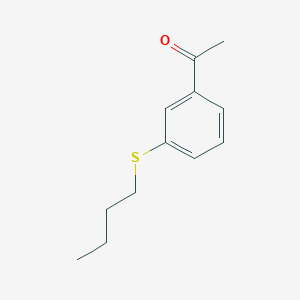
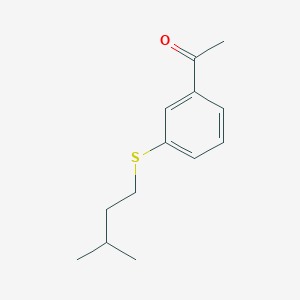
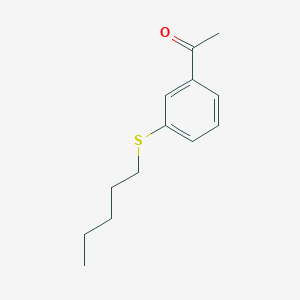
![1-[3-(n-Butylthio)phenyl]ethanol](/img/structure/B7896349.png)
